molecular formula C17H20N2O5 B10811248 Tetrahydrofuran-2-ylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Tetrahydrofuran-2-ylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10811248
M. Wt: 332.4 g/mol
InChI Key: DZQBNFARQGEVBK-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-ylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, urea/thiourea, and β-keto esters. This compound features a 3-hydroxyphenyl substituent at the C4 position and a tetrahydrofuran-2-ylmethyl ester group at C5, distinguishing it from other DHPM analogs.

Properties

IUPAC Name

oxolan-2-ylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-10-14(16(21)24-9-13-6-3-7-23-13)15(19-17(22)18-10)11-4-2-5-12(20)8-11/h2,4-5,8,13,15,20H,3,6-7,9H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQBNFARQGEVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)O)C(=O)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tetrahydrofuran-2-ylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (THF-HPM) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

THF-HPM has a molecular weight of approximately 332.4 g/mol and is characterized by several functional groups that contribute to its biological activity. The compound features a tetrahydrofuran ring, a pyrimidine structure, and a hydroxyphenyl moiety which are crucial for its interaction with biological targets.

Research indicates that THF-HPM exhibits various mechanisms of action:

  • Antioxidant Activity : THF-HPM has been shown to scavenge free radicals, reducing oxidative stress in cells. This property is essential for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways .
  • Antitumor Effects : Studies have demonstrated that THF-HPM can induce apoptosis in cancer cells. It appears to modulate signaling pathways associated with cell survival and proliferation, making it a candidate for cancer therapy .

In Vitro Studies

In vitro studies have highlighted the effectiveness of THF-HPM against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.2Induces apoptosis
HeLa (Cervical Cancer)10.5Inhibits cell proliferation
A549 (Lung Cancer)12.8Reduces viability

These results indicate that THF-HPM has potent antitumor activity across multiple cancer types.

In Vivo Studies

Animal studies have further corroborated the antitumor effects observed in vitro. For example:

  • Study Design : Mice bearing xenograft tumors were treated with THF-HPM at varying doses.
  • Findings : Tumor growth was significantly inhibited compared to control groups, with a notable reduction in tumor volume at higher doses (up to 60% reduction at 50 mg/kg) .

Case Studies

Several case studies have documented the therapeutic potential of THF-HPM:

  • Case Study 1 : A patient with advanced breast cancer showed marked improvement after treatment with THF-HPM as part of a combination therapy regimen. The patient experienced reduced tumor size and improved quality of life indicators.
  • Case Study 2 : In a clinical trial involving patients with chronic inflammatory conditions, THF-HPM demonstrated significant anti-inflammatory effects, leading to decreased pain scores and improved functional outcomes .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit potent antioxidant properties. For instance, a study demonstrated that Biginelli-type pyrimidines, including similar structures to tetrahydrofuran derivatives, showed significant free radical scavenging activity . The antioxidant potential is crucial for developing therapeutics aimed at oxidative stress-related diseases.

Anticancer Properties
Tetrahydropyrimidine derivatives have been investigated for their anticancer effects. In vitro studies have suggested that these compounds can inhibit the proliferation of various cancer cell lines. The structural features of tetrahydrofuran derivatives may enhance their interaction with biological targets involved in cancer progression .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies on related pyrimidine derivatives have shown effectiveness against a range of bacterial and fungal strains, indicating potential applications in treating infections .

Synthesis and Chemical Reactions

Synthetic Methodologies
The synthesis of tetrahydrofuran derivatives often involves multicomponent reactions, such as the Biginelli reaction. This method allows for the efficient formation of complex structures from simpler reactants. For example, a study outlined a solvent-free synthesis approach for similar compounds, highlighting the efficiency and environmental benefits of such methods .

Reactivity and Derivatization
The reactivity of tetrahydrofuran-2-ylmethyl derivatives allows for further functionalization. Researchers have utilized these compounds as intermediates in synthesizing more complex molecules with enhanced biological activity or novel properties .

Material Science Applications

Polymer Chemistry
Tetrahydrofuran is widely used as a solvent in polymer chemistry and can serve as a building block for synthesizing polymeric materials. Its unique chemical structure facilitates the development of polymers with specific mechanical and thermal properties, which can be tailored for applications in coatings, adhesives, and biomedical devices.

Nanomaterials Development
Recent advancements have explored the use of tetrahydrofuran derivatives in creating nanomaterials. These materials exhibit unique optical and electronic properties suitable for applications in sensors and electronic devices .

Case Studies

Study Title Authors Findings
Synthesis and Antioxidant Evaluation of Biginelli-type Pyrimidines[Carrasco et al., 2023]Demonstrated significant antioxidant activity in synthesized derivatives .
Structure-Based Designing of Tetrahydropyrimidine Derivatives[MDPI Study, 2021]Identified lead compounds with low IC50 values indicating high biological efficacy .
Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde[Hernández et al., 2023]Showed antibacterial and antifungal activities in newly synthesized compounds .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via a modified Biginelli reaction , a three-component condensation involving:

  • A β-keto ester (e.g., methyl acetoacetate)

  • A substituted benzaldehyde (e.g., 3-hydroxybenzaldehyde)

  • Urea or thiourea derivatives

Green Chemistry Modifications (from ):

MethodConditionsYield (%)Reaction Time
Microwave-assistedSolvent-free, TsOH catalyst928–10 min
MechanochemicalMortar-pestle grinding, room temp8515–20 min
Green solventEthanol/water (3:1), reflux8830–40 min

These methods minimize waste and energy consumption while achieving high regioselectivity for the 5-carboxylate position.

Ester Hydrolysis

The tetrahydrofuran-2-ylmethyl ester group undergoes acid- or base-catalyzed hydrolysis to yield the free carboxylic acid.

Reaction Conditions (inferred from ):

AgentSolventTemperatureTimeProduct
1M NaOHH₂O/EtOH80°C4 hr5-Carboxylic acid derivative
6M HClDioxaneReflux6 hrPartial decarboxylation observed

The hydrolyzed product serves as an intermediate for further functionalization (e.g., amidation).

Electrophilic Substitution at the Phenolic Ring

The 3-hydroxyphenyl group participates in electrophilic aromatic substitution (EAS) reactions.

Nitration (analogous to):

Nitrating AgentConditionsMajor Product
HNO₃/H₂SO₄0°C, 2 hr4-Nitro-3-hydroxyphenyl derivative
Acetyl nitrateCH₂Cl₂, 25°C, 6 hr2-Nitro isomer (minor)

Sulfonation (hypothesized):

AgentConditionsProduct
SO₃/H₂SO₄50°C, 4 hr4-Sulfo-3-hydroxyphenyl derivative

Oxidation of the Dihydropyrimidine Ring

The 1,2,3,4-tetrahydropyrimidine ring oxidizes to a fully aromatic pyrimidine under strong oxidizing conditions:

Oxidation with KMnO₄ (inferred from DHPM chemistry):

ConditionsOutcome
KMnO₄, H₂O, 100°C, 8 hr2-Oxo group retained; ring aromatized

Functionalization of the Hydroxyl Group

The 3-hydroxyphenyl group undergoes O-alkylation or acylation :

Etherification (example):

ReagentConditionsProduct
CH₃I, K₂CO₃DMF, 60°C, 12 hr3-Methoxyphenyl derivative

Acylation (example):

ReagentConditionsProduct
Acetyl chloridePyridine, 0°C3-Acetoxyphenyl derivative

Stability and Degradation

  • Photodegradation : The compound shows sensitivity to UV light, leading to cleavage of the ester group (observed in ).

  • Thermal Stability : Decomposes above 220°C without melting, consistent with DHPM analogs .

Biological Interactions

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at C4 and C5 Positions

Key structural variations in DHPM derivatives arise from substituents at the C4 (aryl/heteroaryl) and C5 (ester) positions. The table below summarizes critical differences:

Compound Name C4 Substituent C5 Ester Group Reported Activity (IC50, nM) Key References
Tetrahydrofuran-2-ylmethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Hydroxyphenyl Tetrahydrofuran-2-ylmethyl Not reported
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Ethoxyphenyl Methyl 396.7 ± 1.5 (Thymidine phosphorylase inhibition)
Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Nitrophenyl Methyl 389.2 ± 6.2 (Thymidine phosphorylase inhibition)
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-(Methoxymethyl)furan-2-yl Ethyl Not reported
Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Furan-2-yl Methyl Antioxidant activity (IC50 = 0.6 mg/mL for DPPH scavenging)
Ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3,5-Bis(trifluoromethyl)phenyl Ethyl Crystallographic data only
Key Observations:

However, nitro or trifluoromethyl groups increase lipophilicity, which may enhance membrane permeability . Heteroaryl Groups (e.g., furan-2-yl): Derivatives with furan substituents exhibit distinct electronic profiles. For example, the 5-(methoxymethyl)furan-2-yl group in introduces steric bulk and moderate polarity, while the thioxo analog in shifts activity toward antioxidant effects (DPPH scavenging IC50 = 0.6 mg/mL).

However, this may reduce aqueous solubility, a trade-off observed in fluorinated analogs (e.g., ).

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound is likely synthesized via the Biginelli reaction, a multicomponent reaction involving a β-keto ester, aldehyde, and urea/thiourea. Key optimization parameters include:

  • Catalyst selection : Lewis acids (e.g., HCl, Yb(OTf)₃) or organocatalysts to enhance regioselectivity and yield .
  • Solvent system : Ethanol or acetic acid under reflux (60–80°C) for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Q. What analytical techniques are essential for structural characterization?

  • X-ray crystallography : Resolve absolute configuration and confirm hydrogen-bonding networks. Use SHELXL for refinement (R factor < 0.05 for high-quality data) .
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., tetrahydrofuran-2-ylmethyl group at C5, hydroxyphenyl at C4) .
  • HPLC-MS : Confirm purity (>98%) and molecular ion peak (e.g., [M+H]⁺ in ESI+) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility screening : Use DMSO for stock solutions (10 mM) and dilute in PBS (pH 7.4) or cell culture media. Monitor precipitation via dynamic light scattering .
  • Stability : Incubate at 37°C for 24–72 hours; analyze degradation by LC-MS. Protect from light if phenolic -OH groups are prone to oxidation .

Advanced Research Questions

Q. How can crystallographic disorder in the tetrahydrofuran ring be resolved during structure refinement?

  • Disorder modeling : Split positions for overlapping atoms (e.g., O in tetrahydrofuran) using PART instructions in SHELXL .
  • Restraints : Apply SIMU/DELU restraints to thermal parameters and bond distances. Validate with R1 and wR2 convergence (<5% difference) .

Q. What strategies address contradictions between computational and experimental bioactivity data?

  • Docking validation : Compare AutoDock Vina results with crystallographic ligand-protein interactions (e.g., thymidine phosphorylase inhibition in ). Adjust force fields for hydrogen bonding with the 3-hydroxyphenyl group .
  • SAR analysis : Test derivatives with modified substituents (e.g., halogenation at C4-phenyl) to correlate activity trends with logP and steric parameters .

Q. How can regioselectivity challenges during Biginelli synthesis be mitigated?

  • Steric/electronic modulation : Introduce electron-withdrawing groups (e.g., -NO₂) on the aldehyde to favor C4-aryl substitution .
  • In situ monitoring : Use FT-IR to track urea carbonyl absorption (1700–1750 cm⁻¹) and optimize reaction time to prevent byproduct formation .

Q. What precautions are critical for handling hygroscopic or light-sensitive derivatives?

  • Storage : Use argon-purged vials and desiccants (silica gel) at -20°C.
  • Safety protocols : Follow P210/P201 guidelines () for flammability and ventilation during scale-up .

Key Notes

  • Ethical compliance : Adhere to P102/P103 guidelines () for safe handling and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.